molecular formula C26H30N2O5S B11357995 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357995
M. Wt: 482.6 g/mol
InChI Key: FGLMWSCYEOPXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The thiolane group is introduced through a nucleophilic substitution reaction.
  • Reaction conditions: This step requires the use of a strong base such as sodium hydride, and the reaction is carried out in an aprotic solvent like dimethylformamide.
  • Step 3: Formation of the Oxazole Ring

    • The oxazole ring is formed through a cyclization reaction.
    • Reaction conditions: This step typically involves heating the reaction mixture to a high temperature in the presence of a dehydrating agent such as phosphorus oxychloride.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions

    • Step 1: Preparation of the Core Structure

      • The core structure can be synthesized through a condensation reaction between 4-tert-butylbenzaldehyde and a suitable amine.
      • Reaction conditions: The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    • Oxidation

      • Common reagents: Potassium permanganate, chromium trioxide.
      • Major products: Oxidized derivatives with altered functional groups.
    • Reduction

      • Common reagents: Sodium borohydride, lithium aluminum hydride.
      • Major products: Reduced derivatives with hydrogenated functional groups.
    • Substitution

      • Common reagents: Halogenating agents, nucleophiles.
      • Major products: Substituted derivatives with new functional groups replacing existing ones.

    Common Reagents and Conditions

      Oxidation: Typically carried out in acidic or basic conditions, depending on the reagent used.

      Reduction: Often performed in anhydrous conditions to prevent side reactions.

      Substitution: Requires the presence of a suitable leaving group and a nucleophile.

    Scientific Research Applications

    N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide has several scientific research applications:

    • Chemistry

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its unique reactivity and potential as a catalyst in organic reactions.
    • Biology

      • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
      • Used in the development of new biochemical assays.
    • Medicine

      • Explored for its potential as a therapeutic agent due to its unique structure.
      • Studied for its interactions with biological targets such as proteins and nucleic acids.
    • Industry

      • Potential applications in the development of new materials with specific properties.
      • Used in the synthesis of specialty chemicals for various industrial processes.

    Mechanism of Action

    The mechanism of action of N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-tert-Butyl-4-methylphenol
    • 4-tert-Butylphenol
    • 2,4-Di-tert-butylphenol

    Comparison

    N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. While similar compounds may share some structural features, they do not possess the same range of chemical and biological activities.

    Properties

    Molecular Formula

    C26H30N2O5S

    Molecular Weight

    482.6 g/mol

    IUPAC Name

    N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

    InChI

    InChI=1S/C26H30N2O5S/c1-26(2,3)20-9-5-18(6-10-20)16-28(21-13-14-34(30,31)17-21)25(29)23-15-24(33-27-23)19-7-11-22(32-4)12-8-19/h5-12,15,21H,13-14,16-17H2,1-4H3

    InChI Key

    FGLMWSCYEOPXCR-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.